

# Muvalaplin vs. Injectable Lp(a) Therapies at a Glance

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## Compound Focus: Muvalaplin

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The table below summarizes the key characteristics of **muvalaplin** and other prominent investigational Lp(a)-lowering therapies.

Therapy	Mechanism of Action	Route of Administration	Reported Lp(a) Reduction (Phase 2 Trials)	Dosing Frequency
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| **Muvalaplin** (Eli Lilly) | Oral small molecule inhibitor of Lp(a) assembly [1] [2] | Oral | **Up to 65%** (Phase 1, 14 days) [1] [3] **Up to 70-85.5%** (Phase 2, 12 weeks) [4] [5] | Daily [5] | | **Pelacarsen** (Novartis/Ionis) | Antisense oligonucleotide (ASO) | Subcutaneous injection | **~80%** [6] | Monthly (investigational) [6] | | **Olpasiran** (Amgen) | Small interfering RNA (siRNA) | Subcutaneous injection | **>95%** [6] | Every 12 weeks or longer [6] | | **Lepodisiran** (Eli Lilly) | Small interfering RNA (siRNA) | Subcutaneous injection | **>90%** [6] | Single dose showed >90% reduction at 180 days [6] | | **Zerlasiran** (Silence Therapeutics) | Small interfering RNA (siRNA) | Subcutaneous injection | **~80-85%** [7] [6] | Every 16-24 weeks (investigational) [6] |

## Mechanisms of Action and Experimental Data

### Mechanism of Action Pathways

**Muvalaplin** and injectable RNA therapies work through fundamentally different biological pathways to reduce Lp(a).

## Key Clinical Trial Designs and Protocols

The data in the comparison table is derived from rigorous clinical trials. Here are the methodologies for the key studies cited:

- **Muvalaplin (Phase 1 - Single Ascending Dose [SAD] & Multiple Ascending Dose [MAD])** [1] [3]

- **Design:** Randomized, double-blind, placebo-controlled, Phase 1 study.
- **Participants:** 114 healthy adults (55 in SAD, 59 in MAD). MAD participants had Lp(a)  $\geq 30$  mg/dL.
- **Intervention:**
  - SAD: Single doses from 1 mg to 800 mg or placebo.
  - MAD: Daily doses from 30 mg to 800 mg or placebo for 14 days.
- **Primary Outcomes:** Safety, tolerability, pharmacokinetics.
- **Exploratory Pharmacodynamics:** Lp(a) plasma levels.

- **Muvalaplin (Phase 2 - KRAKEN)** [5] [8]

- **Design:** Randomized, double-blind, placebo-controlled, Phase 2 trial.
- **Participants:** 233 adults with high cardiovascular risk and elevated Lp(a) ( $\geq 175$  nmol/L).
- **Intervention:** **Muvalaplin** (10 mg, 60 mg, or 240 mg) or placebo, taken daily for 12 weeks.
- **Primary Outcome:** Percent change in Lp(a) concentration from baseline to 12 weeks.

- **Olpasiran (Phase 2 - OCEAN(a)-DOSE)** [6]

- **Design:** Randomized, double-blind, placebo-controlled, Phase 2 trial.
- **Participants:** 281 patients with established atherosclerotic cardiovascular disease (ASCVD).
- **Intervention:** Olpasiran (doses from 9 mg to 225 mg) or placebo, administered subcutaneously every 12 weeks.
- **Primary Outcome:** Percent change in Lp(a) concentration from baseline.

## Key Differentiators for Researchers

Based on the available data, here are the critical factors to consider when evaluating these therapeutic strategies:

- **Efficacy Profile:** Injectable siRNA therapies currently demonstrate the highest efficacy in terms of **peak Lp(a) reduction (>90-95%)** [6]. **Muvalaplin** shows robust efficacy (**up to 65-85.5%**) [4] [1] [5], which may be sufficient for many patients, but the injectables might be preferred for cases requiring maximal Lp(a) knockdown.
- **Dosing Frequency & Convenience:** This is the primary trade-off. **Muvalaplin** offers the advantage of an **oral, daily pill**, which may improve patient adherence and accessibility [2]. The injectable RNA therapies offer extended dosing intervals ranging from **monthly to every six months**, which can reduce the treatment burden and improve convenience for patients who prefer infrequent injections [6].
- **Mechanistic & Safety Nuances:** **Muvalaplin** inhibits the extracellular assembly of Lp(a), avoiding direct interference with RNA in the liver [1]. The RNA therapies directly target and degrade LPA mRNA in hepatocytes, leading to a more sustained reduction but representing a different pharmacological class [6]. Early-phase trials for all these therapies have not raised major safety concerns, but larger Phase 3 outcome trials are ongoing to fully establish their long-term safety profiles [4] [6].

## Future Outlook and Ongoing Research

The ultimate validation for these therapies will come from large-scale cardiovascular outcomes trials. The following diagram illustrates the ongoing late-stage clinical development landscape.

## Selected Phase 3 Cardiovascular Outcomes Trials

Lp(a)HORIZON  
Pelacarsen (ASO)  
N > 8,000  
Est. Completion: 2026

Olpasiran (siRNA)  
Est. Completion: 2027-2028

ACCLAIM-Lp(a)  
Lepodisiran (siRNA)  
Est. Completion: 2029

MOVE-Lp(a)  
Muvalaplin (Oral)  
Phase 3 initiated

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These trials are designed to answer the critical question of whether specifically lowering Lp(a) levels leads to a reduction in major adverse cardiovascular events [4] [6]. The results will ultimately determine the clinical utility and placement of these novel agents in the therapeutic arsenal.

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